molecular formula C10H13N3S B14070362 Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]- CAS No. 61356-15-8

Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]-

Cat. No.: B14070362
CAS No.: 61356-15-8
M. Wt: 207.30 g/mol
InChI Key: GHYBFTMRZWJKKV-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]- is a chemical compound with a complex structure that includes a hydrazine group attached to a thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]- typically involves the reaction of appropriate isothiocyanates with hydrazine or its derivatives. For instance, N-(3-chlorophenyl)hydrazinecarbothioamide can be prepared by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate. These synthetic routes often involve condensation reactions and can be tailored to introduce different substituents, leading to a diverse array of compounds with potential pharmacological activities.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]- involves its interaction with molecular targets and pathways within cells. For example, some derivatives of this compound have been shown to modulate the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation . By inhibiting this pathway, the compound can induce apoptosis and inhibit tumor growth .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]- include other hydrazinecarbothioamide derivatives such as N-(2-ethylphenyl)hydrazinecarbothioamide and N-(3-chlorophenyl)hydrazinecarbothioamide.

Uniqueness: What sets Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]- apart from other similar compounds is its specific structure, which includes a hydrazone moiety and an aromatic ring.

Properties

CAS No.

61356-15-8

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

[(4-ethylphenyl)methylideneamino]thiourea

InChI

InChI=1S/C10H13N3S/c1-2-8-3-5-9(6-4-8)7-12-13-10(11)14/h3-7H,2H2,1H3,(H3,11,13,14)

InChI Key

GHYBFTMRZWJKKV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=S)N

Origin of Product

United States

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